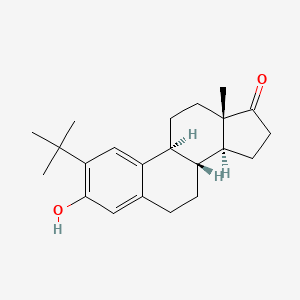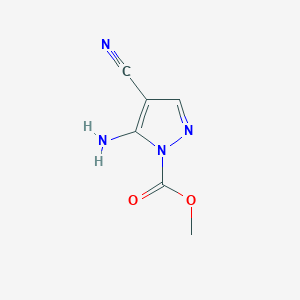
methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
描述
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a heterocyclic compound with the molecular formula C6H6N4O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
作用机制
Target of Action
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a derivative of 5-amino-pyrazoles 5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
It is known that 5-amino-pyrazoles can be used in the synthesis of diverse heterocyclic scaffolds via various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can affect various biochemical pathways depending on their structure and function.
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can have various biological activities depending on their structure and function.
生化分析
Biochemical Properties
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, thereby affecting the folate metabolism pathway . Additionally, it has been observed to bind with certain protein kinases, modulating their activity and impacting cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, this compound influences cell signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the active site of dihydrofolate reductase, inhibiting its activity and disrupting folate metabolism . This inhibition leads to a decrease in the synthesis of nucleotides, ultimately affecting DNA replication and cell proliferation. Additionally, this compound interacts with protein kinases, leading to the modulation of cell signaling pathways and changes in gene expression . These molecular interactions provide insights into its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for this compound, emphasizing the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting folate metabolism. It inhibits dihydrofolate reductase, leading to a decrease in the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis . This inhibition disrupts the production of purines and pyrimidines, ultimately affecting DNA replication and cell proliferation. Additionally, this compound interacts with other enzymes involved in amino acid metabolism, further influencing cellular metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins . Once inside the cell, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . These interactions influence its localization and accumulation, impacting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression and DNA replication . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments and organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by the addition of methyl chloroformate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
相似化合物的比较
- Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate
- Ethyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
- 5-Amino-4-cyano-1H-pyrazole-1-carboxylic acid
Comparison: Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications in medicinal chemistry .
属性
IUPAC Name |
methyl 5-amino-4-cyanopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGGGNPYWRFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406417 | |
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220131-57-7 | |
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


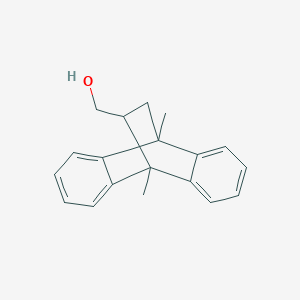
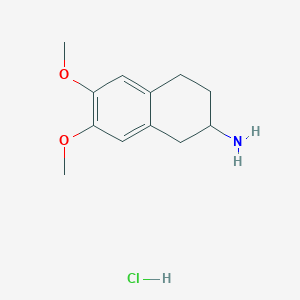

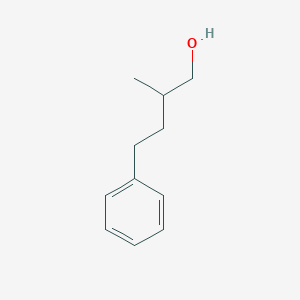
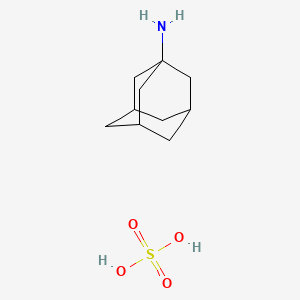
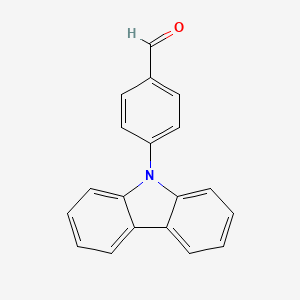
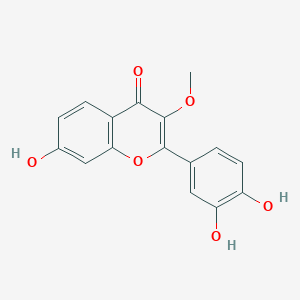

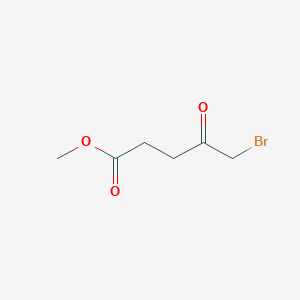
![1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl }pyrazole-4-carboxamide](/img/structure/B1365990.png)
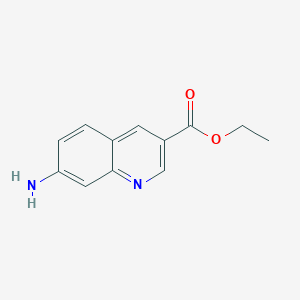

![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
